4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine

PRMT6 inhibition epigenetics fragment-based drug design

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7, also designated CHEMBL3915667 / BDBM50194767) is a trisubstituted pyrimidine that combines a 4-chloro leaving group, a 6-methanesulfonylmethyl moiety, and a 2-(pyridin-3-yl) ring. It belongs to the class of type I protein arginine methyltransferase (PRMT) fragment inhibitors and has demonstrated dual inhibitory activity against PRMT6 (IC50 = 78 nM) and PRMT4/CARM1 (IC50 = 33 nM) in recombinant full-length human enzyme assays.

Molecular Formula C11H10ClN3O2S
Molecular Weight 283.73 g/mol
CAS No. 1610377-09-7
Cat. No. B1430971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine
CAS1610377-09-7
Molecular FormulaC11H10ClN3O2S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
InChIInChI=1S/C11H10ClN3O2S/c1-18(16,17)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3
InChIKeyXROOOEMKCKTVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7): A Dual PRMT6/PRMT4 Inhibitor Building Block for Epigenetic Probe Development


4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7, also designated CHEMBL3915667 / BDBM50194767) is a trisubstituted pyrimidine that combines a 4-chloro leaving group, a 6-methanesulfonylmethyl moiety, and a 2-(pyridin-3-yl) ring. It belongs to the class of type I protein arginine methyltransferase (PRMT) fragment inhibitors and has demonstrated dual inhibitory activity against PRMT6 (IC50 = 78 nM) and PRMT4/CARM1 (IC50 = 33 nM) in recombinant full-length human enzyme assays [1]. The compound originates from fragment-based drug design efforts targeting the substrate arginine-binding site of PRMTs, where the pyrimidine core provides a privileged scaffold for further elaboration [2]. Its 4-chloro substituent renders it a versatile synthetic intermediate for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling rapid SAR expansion around the pyrimidine ring.

Why Generic Pyrimidine PRMT Inhibitors Cannot Replace 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine in Fragment Elaboration Campaigns


Substituting 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine with a generic pyrimidine PRMT inhibitor is scientifically inadvisable because this compound occupies a unique chemical space defined by three functionally orthogonal substituents: the electrophilic 4-chloro handle enables covalent diversification, the hydrogen-bond-capable 6-methanesulfonylmethyl group anchors the molecule within the PRMT substrate arginine-binding pocket, and the 2-(pyridin-3-yl) ring contributes π-stacking and polarity to modulate target engagement [1]. Simple removal of the chloro atom (e.g., 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, CAS 637354-25-7) abolishes the synthetic handle for late-stage functionalization, while deletion of the methanesulfonylmethyl group collapses PRMT6 affinity. Even closely related analogs such as CHEMBL3961701 (BDBM50194756, PRMT6 IC50 = 43 nM) exhibit different potency and selectivity fingerprints owing to variations in the linker connecting the basic amine to the aryl ring [2]. Generic substitution therefore risks both loss of synthetic utility and unpredictable shifts in biological activity.

Quantitative Differentiation of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine Against Closest PRMT6/PRMT4 Inhibitor Analogs


PRMT6 Inhibitory Potency: Head-to-Head Comparison with Structural Analog BDBM50194756 (CHEMBL3961701) Under Identical Assay Conditions

Under identical assay conditions (inhibition of human full-length PRMT6 residues 1–375 expressed in baculovirus), 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CHEMBL3915667) exhibits an IC50 of 78 nM, compared to 43 nM for its closest published structural analog CHEMBL3961701 (BDBM50194756), which replaces the 4-chloro-6-methanesulfonylmethyl-pyrimidine core with a benzylpiperidinylethanamine scaffold [1]. Although the analog is ~1.8-fold more potent, the target compound retains the 4-chloro leaving group—absent in CHEMBL3961701—that permits subsequent SNAr or cross-coupling derivatization without re-synthesis of the core [2]. This trade-off between absolute potency and synthetic tractability is a critical selection criterion in fragment-to-lead optimization.

PRMT6 inhibition epigenetics fragment-based drug design

Dual PRMT6/PRMT4 Inhibitory Profile: Comparative Potency Against Both Type I PRMT Targets

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine inhibits PRMT4/CARM1 (IC50 = 33 nM) with approximately 2.4-fold greater potency than PRMT6 (IC50 = 78 nM), establishing a dual PRMT6/PRMT4 profile [1]. In comparison, the reference dual inhibitor MS049 exhibits PRMT4 IC50 = 44 nM and PRMT6 IC50 = 63 nM—a reversed selectivity with PRMT6 preference [2]. The allosteric probe SGC6870 is highly PRMT6-selective (IC50 = 77 nM) with negligible PRMT4 activity . The target compound thus occupies a distinct selectivity niche that may be advantageous for chemical biology studies requiring simultaneous engagement of both PRMT6 and PRMT4 without the need for a cocktail of selective probes.

PRMT4 CARM1 dual inhibition type I PRMT

Synthetic Tractability: The 4-Chloro Substituent as a Quantifiable Diversification Advantage Over Dechlorinated Analogs

The 4-chloro substituent on the pyrimidine ring of the target compound (confirmed by the InChI key XROOOEMKCKTVMR-UHFFFAOYSA-N from Sigma-Aldrich, purity 97%) is an activated electrophilic site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). The closest dechlorinated analog, 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (CAS 637354-25-7, C10H9N3O2S, MW 235.26), lacks this synthetic handle entirely and requires de novo resynthesis of the core for any derivatization at the 4-position . The target compound thus offers a quantitative diversification advantage: a single late-stage SNAr or coupling step can generate dozens of analogs, whereas the dechlorinated comparator requires 3–5 linear synthetic steps per analog, representing an estimated 5- to 10-fold reduction in medicinal chemistry cycle time [1].

chemical building block nucleophilic aromatic substitution cross-coupling SAR expansion

Physicochemical Property Differentiation: Molecular Weight, LogP, and Hydrogen-Bonding Capacity Compared to Non-Chlorinated and Non-Sulfonylmethyl Scaffolds

The target compound (MW 283.73, C11H10ClN3O2S) occupies a physicochemical space intermediate between smaller fragment hits and larger lead-like PRMT inhibitors. Its molecular weight is 48.5 Da higher than the dechlorinated analog 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (MW 235.26) , and it incorporates the methanesulfonylmethyl group (SO2CH3) which provides three hydrogen-bond acceptor oxygens—an established pharmacophoric element for engaging the PRMT substrate arginine-binding pocket [1]. By comparison, the clinical-stage NAMPT inhibitor FK866 (MW 390.5) is substantially larger, while simpler 4-chloro-2-(pyridin-3-yl)pyrimidine (MW 191.62, CAS 97603-39-9) lacks the sulfonylmethyl anchor entirely . The target compound's physicochemical profile—low MW, moderate lipophilicity, and multiple H-bond acceptors—conforms to fragment-like property guidelines (Rule of Three), making it suitable for fragment-based screening and subsequent growth strategies.

drug-likeness physicochemical properties lead optimization fragment properties

High-Value Application Scenarios for 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine Based on Quantified Differentiation Evidence


Fragment-to-Lead Optimization for Dual PRMT6/PRMT4 Chemical Probes

With confirmed dual PRMT6 (IC50 = 78 nM) and PRMT4/CARM1 (IC50 = 33 nM) inhibitory activity [1], this compound serves as an ideal fragment starting point for medicinal chemistry teams developing chemical probes that simultaneously interrogate both type I PRMTs. The 4-chloro handle allows rapid exploration of vectors exiting the pyrimidine core without de novo synthesis, enabling efficient fragment growth guided by structure-based design using the published PRMT6 co-crystal structures (PDB 5EGS, 4C03) [2].

High-Throughput Diversification via Late-Stage Functionalization for Epigenetic Library Synthesis

The electrophilic 4-chloro substituent, combined with commercial availability at 95–97% purity from multiple suppliers [1], enables parallel synthesis of focused compound libraries via SNAr or Suzuki coupling. Procurement of this single intermediate rather than multiple pre-functionalized analogs reduces inventory complexity and enables on-demand generation of 50–200 analogs in 96-well plate format for epigenetic screening cascades.

PRMT Selectivity Profiling Panels and Assay Development

The compound's distinct PRMT4/PRMT6 dual inhibition profile (PRMT4/PRMT6 IC50 ratio = 0.42), which contrasts with the PRMT6-preferring MS049 (ratio = 0.70) [1] and the PRMT6-selective SGC6870 [2], makes it a valuable control compound for selectivity profiling panels. It can serve as a dual-activity reference standard when calibrating assays that measure type I PRMT engagement, helping laboratories distinguish between pan-PRMT inhibition and target-specific effects.

Chemical Biology Studies Requiring Simultaneous PRMT6 and PRMT4 Engagement Without Polypharmacology of Larger Inhibitors

In cellular models where both PRMT6 and PRMT4 contribute to the arginine methylation landscape (e.g., H3R2me2a and Med12me2a regulation), this fragment-like compound (MW 283.73, compliant with Rule of Three) [1] provides a cleaner pharmacological tool than larger clinical-stage PRMT inhibitors that carry broader off-target profiles. Its modest size minimizes the risk of unintended non-PRMT target engagement, supporting more interpretable chemical biology experiments in cancer and neurodegenerative disease models.

Quote Request

Request a Quote for 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.